

2-bromo-6-methylpyridine-4-carbaldehyde

IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-6-methylnicotinaldehyde

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An In-Depth Technical Guide to 2-Bromo-6-methylpyridine-4-carbaldehyde

Authored by a Senior Application Scientist Abstract

2-Bromo-6-methylpyridine-4-carbaldehyde, also known by its synonym 2-Bromo-6-methylisonicotinaldehyde, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.^[1] Its unique trifunctional structure—featuring a pyridine core, a reactive bromine atom, and a versatile aldehyde group—positions it as a pivotal building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for sequential and site-selective modifications, making it an invaluable precursor for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and the development of advanced materials.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-bromo-6-methylpyridine-4-carbaldehyde is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged to maximize synthetic utility:

- Bromine Atom (C2-position): Located adjacent to the ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a primary handle for palladium-catalyzed cross-coupling reactions.[2]
- Aldehyde Group (C4-position): The formyl group is a versatile functional handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.
- Methyl Group (C6-position): This group influences the molecule's electronic properties and solubility, and can serve as a site for further functionalization if required.

This specific arrangement makes the molecule a bifunctional intermediate where the aldehyde and bromo groups can be addressed with orthogonal reaction strategies.[3]

Key Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, the following properties are derived from its known structure and data from analogous compounds.

Property	Value / Predicted Data	Source / Analogy
CAS Registry Number	1060805-89-1	[1]
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
Canonical SMILES	O=CC1=CC(=C(N=C1C)Br)	[1]
InChIKey	IVTFXQHPZSOCIK-UHFFFAOYSA-N	[1]
Predicted ¹ H NMR	Signals expected for the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring, and the methyl group protons (~2.5 ppm).	Based on similar structures [4]
Predicted ¹³ C NMR	Signals expected for the carbonyl carbon (~190 ppm), five distinct pyridine ring carbons, and one methyl carbon.	Based on similar structures [4]
Mass Spectrometry (EI)	Molecular ion peaks [M] ⁺ and [M+2] ⁺ in a ~1:1 ratio, characteristic of a monobrominated compound.	Characteristic bromine isotope pattern [4]
Infrared (IR) Spectroscopy	Characteristic C=O stretch for the aldehyde (~1700 cm ⁻¹), C=N and C=C stretches for the pyridine ring.	Standard functional group frequencies

Reactivity and Synthetic Utility

The power of 2-bromo-6-methylpyridine-4-carbaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular modifications.

- Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH_4).[\[5\]](#)
- Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form carbon-carbon double bonds, essential for creating conjugated systems.[\[3\]](#)
- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethylpyridines.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (isonicotinic acid derivative) using standard oxidizing agents.

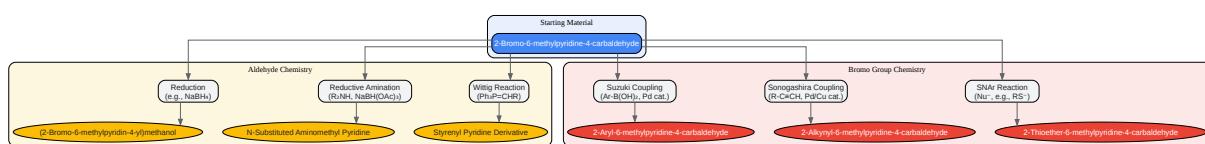
Reactions at the Bromo Group

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via metal-catalyzed cross-coupling reactions.

- Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or heteraryl substituents. This is a cornerstone reaction in modern medicinal chemistry.[\[6\]](#)
- Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields alkynylpyridine derivatives, which are important precursors for various heterocycles and conjugated materials.[\[6\]](#)
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the direct installation of amino groups, a common feature in bioactive molecules.[\[2\]](#)
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the bromide by strong nucleophiles like thiols or alkoxides.[\[2\]](#)

Logical Workflow for Synthetic Elaboration

The distinct reactivity of the functional groups enables a planned, stepwise synthesis of complex derivatives. The workflow below illustrates how this single precursor can lead to a diverse array of molecular scaffolds.



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Caption: Key synthetic transformations of 2-bromo-6-methylpyridine-4-carbaldehyde.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry: A Privileged Scaffold

The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.^[7] The aminopyridine substructure, accessible from 2-bromo-6-methylpyridine-4-carbaldehyde via Buchwald-Hartwig amination or SNAr followed by aldehyde manipulation, is particularly important for developing kinase inhibitors.^[7]

- Kinase Inhibitors:** Many kinase inhibitors utilize a substituted pyridine core to form hydrogen bonds with the hinge region of the kinase ATP-binding site.^{[2][7]} The ability to diversify the molecule at both the C2 and C4 positions allows for the fine-tuning of potency, selectivity,

and pharmacokinetic properties to target specific kinases implicated in cancer and inflammatory diseases.[8]

- GPCR Modulators: Derivatives can serve as precursors for compounds that modulate G-protein coupled receptors (GPCRs), a large family of drug targets.[2]

Materials Science: Building Blocks for Functional Materials

The combination of a stable aromatic core with multiple points for functionalization makes this molecule a promising candidate for materials science applications.[3]

- Conjugated Polymers: The dual reactivity can be harnessed to synthesize conjugated polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[3] For example, a Suzuki polymerization could be performed at the bromo position while the aldehyde group is used to introduce other functionalities or cross-linking sites.

Exemplary Experimental Protocols

The following protocols are adapted from established methodologies for analogous compounds and serve as a guide for researchers. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Reduction of the Aldehyde to an Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes without affecting the bromo-substituted pyridine ring. The reaction is typically performed at low temperatures to control reactivity.

Methodology:

- Dissolve 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq) in methanol (0.2-0.3 M concentration) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.

- Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[5]
- Stir the reaction mixture at room temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by adding water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield the crude (2-bromo-6-methylpyridin-4-yl)methanol.
- Purify the product via flash column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details a general procedure for introducing an aryl group at the C2-position via a palladium-catalyzed Suzuki coupling.

Rationale: The palladium(0) catalyst, often generated *in situ*, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C bond is formed, regenerating the catalyst. An inert atmosphere is critical to prevent catalyst degradation.

Methodology:

- To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq).[6]
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add a degassed solvent mixture, such as toluene/water (4:1 v/v).[6]

- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the layers and extract the aqueous phase with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the residue by flash column chromatography to isolate the 2-aryl-6-methylpyridine-4-carbaldehyde product.

Conclusion

2-Bromo-6-methylpyridine-4-carbaldehyde is a synthetically powerful and versatile building block. Its value lies in the orthogonal reactivity of its bromo and aldehyde functional groups, which allows for controlled, stepwise elaboration into a vast chemical space. For researchers in drug discovery, it provides a reliable entry point to privileged scaffolds like substituted aminopyridines, enabling the rapid generation of libraries for screening. In materials science, it offers a robust platform for constructing novel conjugated materials. The established and reliable chemistry associated with its functional groups ensures its continued importance in both academic and industrial research settings.

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